molecular formula C7H5ClN2 B022810 4-Chloro-7-azaindole CAS No. 55052-28-3

4-Chloro-7-azaindole

Cat. No. B022810
CAS RN: 55052-28-3
M. Wt: 152.58 g/mol
InChI Key: HNTZVGMWXCFCTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-7-azaindole and its derivatives can be achieved through various methods. One efficient approach utilizes 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks, allowing for the synthesis of 4-substituted 7-azaindole derivatives via nucleophilic displacement (Figueroa‐Pérez et al., 2006). Microwave-assisted methods have also been developed, significantly reducing reaction times and improving yields (Schirok, 2006).

Molecular Structure Analysis

The molecular structure of 4-chloro-7-azaindole involves a pyrrolo[2,3-b]pyridine core with a chlorine atom substituted at the 4-position. This structure is pivotal for its reactivity and interactions. Detailed structural analysis is provided through studies such as X-ray crystallography, showcasing the compound's conformation and the effects of substitution on its properties (Morzyk-Ociepa et al., 2018).

Chemical Reactions and Properties

4-Chloro-7-azaindole participates in various chemical reactions, serving as a versatile intermediate for further chemical modifications. For instance, it undergoes nucleophilic aromatic substitution reactions facilitating the introduction of different functional groups (Caldwell et al., 2007). Additionally, its reactivity with palladium catalysts enables selective carbon-carbon and carbon-nitrogen bond formation (Pham et al., 2015).

Scientific Research Applications

  • Organic Light Emitting Diodes and Coordination Chemistry : 7-azaindolyl derivatives, including 4-Chloro-7-azaindole, show potential for use in organic light-emitting diodes, coordination chemistry, and unusual reactivity toward C-H and C-X bonds in materials science (Zhao & Wang, 2010).

  • Building Block for Pharmaceutical Research : The synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole from 7-azaindole has been optimized, providing a high-purity building block for further chemical modifications (Han, Green, Pfeifer, & Gosselin, 2017).

  • Synthesis Techniques Improvement : Microwave heating techniques have been used to accelerate the synthesis of 7-azaindole derivatives, including 4-Chloro-7-azaindole, which serves as a flexible building block in medicinal chemistry (Caldwell, Cheung, & Collins, 2007).

  • C-H Chlorination for Functionalization : Rhodium-catalyzed regioselective C-H chlorination has been applied to 7-azaindoles, providing efficient access to ortho-chlorinated azaindoles, which are valuable in various chemical syntheses (Qian, Hong, Liu, Mao, & Xu, 2014).

  • Photoluminescence Applications : Organoaluminum compounds containing 7-azaindole have shown potential for UV-induced photoluminescence applications (Ashenhurst, Brancaleon, Hassan, Liu, Schmider, Wang, & Wu, 1998).

  • Anticancer Potential : Complexes containing 7-azaindole halogeno-derivatives have demonstrated in vitro cytotoxic activity, suggesting potential applications as anti-cancer agents (Dysz, Malik-Gajewska, Banach, & Morzyk-Ociepa, 2019).

  • Advancements in Medicinal Chemistry : Significant advancements in metal-catalyzed chemistry have improved the functionalization of 7-azaindoles, leading to new pharmacophores for therapeutic targets (Kannaboina, Mondal, Laha, & Das, 2020).

Safety And Hazards

4-Chloro-7-azaindole is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The 7-azaindole building block, including 4-Chloro-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The dual inhibition of CDK9/Cyclin T and Haspin could afford a potentially potent antimitotic agent of value in further anticancer studies .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZVGMWXCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464294
Record name 4-CHLORO-7-AZAINDOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-azaindole

CAS RN

55052-28-3
Record name 4-CHLORO-7-AZAINDOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

750 mg (5.63 mmol) of 4-amino-1H-pyrrolo[2,3-b]pyridine (from example XVII) are dissolved in a mixture of 67.5 ml of glacial acetic acid and 0.67 ml of concentrated sulfuric acid. The mixture is cooled to 12° C. 3.67 ml (3.20 g, 117 mmol) of isopentyl nitrite are slowly added dropwise, and the mixture is stirred at 12° C. for 3 hours. This solution is then added to a suspension (temperature: 50° C.) of 6.07 g (61.4 mmol) of copper(I) chloride in 34 ml of concentrated hydrochloric acid, and the mixture is then heated at 80-90° C. for 30 min. The mixture is cooled to RT and stirred overnight. For work-up, the reaction solution is concentrated and made alkaline using 1N aqueous sodium hydroxide solution, the precipitated copper salts are filtered off with suction through kieselguhr and the mixture is extracted 3× with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated using a rotary evaporator.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
solvent
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Quantity
6.07 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 mg (0.76 mmol) of 1H-pyrrolo[2,3-b]pyridine 7-oxide (from example XV) in 3 ml of phosphorus oxychloride are heated at reflux until a clear solution is formed. After cooling to room temperature, the reaction mixture is carefully hydrolyzed with ice. The mixture is made alkaline using ammonia and extracted repeatedly with ethyl acetate. The organic phase is washed with water and saturated sodium chloride solution. After drying over magnesium sulfate, the solvent is removed under reduced pressure. This gives a yellow oil which is purified by preparative HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a pink solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide (2.47 g, 0.0184 mol) in dimethylformamide (DMF) (13.3 mL, 0.172 mol) was added methanesulfonyl chloride (4.0 mL, 0.052 mol) at 50° C., and the pink color changed to orange. The reaction mixture was heated at 73° C. for 2 h, then cooled to 40° C. Water (35 mL) was added, and the resulting suspension was cooled at 0° C. NaOH was added to adjust the pH of the mixture to about 7. The mixture was filtered and washed with water (×3) to give 3.8 g of a wet pale orange solid that was dried at 40° C. overnight to give the product (2.35 g, 82.2% yield).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of azaindole N-oxide (6.82 g, 51.0 mmol) in DMF (36.0 ml, 470 mmol) was heated to 50° C. Methanesulfonyl chloride (11.0 ml, 137 mmol) was added to the heated solution at such a rate as to maintain the reaction temperature at 65 to 75° C. The resulting mixture was heated at 68-77° C. until the reaction was judged complete by RPLC. The total reaction time was 4 hours. The reaction was cooled to rt and quenched with water (10 mL). The mixture was cooled to 5° C. 10 N NaOH solution was added to raise the pH of the solution to 7. The resulting slurry was warmed to rt, agitated for 1 h, and then filtered to collect the product. The product was washed with additional water and dried under vacuum. Rusty solid, 4-chloro-1H-pyrrolo[2,3-b]pyridine was collected. 1H NMR (Bruker, 400 MHz, DMSO-d6) 12.0 (br s, 1H), 8.19 (d, J=5.4 Hz, 1H), 7.60 (t, J=3.0 Hz, 1H), 7.20 (d, J=5.0 Hz, 1H), 6.52 (d, J=3.0 Hz, 1H).
Quantity
6.82 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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